molecular formula C8H7N3S B143093 4-(Thiophen-2-yl)pyrimidin-2-amine CAS No. 154321-60-5

4-(Thiophen-2-yl)pyrimidin-2-amine

Cat. No. B143093
M. Wt: 177.23 g/mol
InChI Key: IXOUSLAWDHODKH-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrimidin-2-amine is a compound that belongs to a class of molecules that contain both thiophene and pyrimidine moieties. These types of compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thiophene ring is known for its electron-rich properties, while the pyrimidine ring can participate in hydrogen bonding and other interactions due to its nitrogen atoms.

Synthesis Analysis

The synthesis of thiophene-pyrimidine derivatives can be achieved through various methods. One approach involves the Gewald reaction, which is a multicomponent reaction that can be used to synthesize 2-aminothiophene derivatives, followed by a condensation-cyclization reaction with benzonitriles to afford thieno[2,3-d]pyrimidin-4-amines in excellent yields . Another method includes the use of ultrasound irradiation and samarium perchlorate as a catalyst to synthesize novel dihydropyrimidin-(thio)ones, which demonstrates the versatility of synthetic techniques available for these compounds . Additionally, a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been reported, highlighting the trend towards more environmentally friendly synthetic methods .

Molecular Structure Analysis

The molecular structure of thiophene-pyrimidine derivatives is characterized by the presence of alternate pi-rich and pi-poor units, which can be optimized using density functional theory to improve intra-molecular charge transfer properties . The frontier molecular orbitals, such as the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), play a crucial role in determining the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene-pyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation reactions, to form more complex heterocyclic structures. For instance, the reaction of phenyl thiourea with different aryl anilines followed by cyclization with sulfur and iodine can lead to a variety of substituted pyrimidine derivatives . These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles, enabling the formation of diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-pyrimidine derivatives are closely related to their molecular structure. The presence of thiophene and pyrimidine rings contributes to the electron-donating and electron-withdrawing characteristics of these compounds, respectively. This push-pull strategy can be used to tune the electronic, photophysical, and charge transfer properties of the derivatives, potentially leading to materials with better or comparable properties to commonly used charge transfer materials like pentacene and electron transfer materials like tris(8-hydroxyquinolinato)aluminum . The smaller reorganization energies of these compounds suggest that they may have superior electron transfer properties .

Scientific Research Applications

Antifungal Applications

  • Antifungal Effectiveness : Derivatives of 4-(Thiophen-2-yl)pyrimidin-2-amine, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have demonstrated significant antifungal properties against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation : Compounds derived from 4-(Thiophen-2-yl)pyrimidin-2-amine, such as N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines, have been evaluated for antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus (Patel & Patel, 2017).

Antimicrobial and Anticancer Applications

  • Structural Elucidation and Antimicrobial Evaluation : Novel triazolo and pyrimidinone derivatives of 4-(Thiophen-2-yl)pyrimidin-2-amine have been synthesized, displaying mild antimicrobial activities and potential as anticancer agents (Gomha et al., 2018).

Synthesis and Fluorescence Binding Studies

  • Fluorescence Binding with Bovine Serum Albumin : Derivatives like (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate have been synthesized and studied for interactions with bovine serum albumin, revealing insights into their binding mechanisms and potential biomedical applications (Meng et al., 2012).

Charge Transfer and Photophysical Properties

  • Quantum Chemical Investigations : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have been conducted to understand their charge transfer properties and potential for use in materials science, particularly for electron transfer applications (Irfan, 2014).

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOUSLAWDHODKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377431
Record name 4-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Thiophen-2-yl)pyrimidin-2-amine

CAS RN

154321-60-5
Record name 4-(2-Thienyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154321-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MB Gürdere, E Kamo, AŞ YAĞLIOĞLU… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
A series of 1, 4-phenylene-bis-chalcones 3a-3h were synthesized by the reaction of terephthalaldehyde with substituted arylketones in this study. The novel 1, 4-phenylene-bis-…
Number of citations: 12 journals.tubitak.gov.tr
S Fatima, VP Pandey, SS Bisht, RP Tripathi - Molecular diversity, 2011 - Springer
An access to different glycohybrids involving nucleophilic addition of N- and C-nucleophiles to the butenonyl glycosides followed by cyclization and subsequent reactions is reported. In …
Number of citations: 2 link.springer.com
S Santra, K Dhara, P Ranjan, P Bera, J Dash… - Green chemistry, 2011 - pubs.rsc.org
A convenient method has been developed for the synthesis of palladium nanoparticles (PdNPs) embedded into a polymer matrix, PPS [PPS = poly(1,4-phenylene sulfide)], via the …
Number of citations: 71 pubs.rsc.org

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